

An In-depth Technical Guide to Azido-PEG6-CH₂COOH: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Azido-PEG6-CH₂COOH

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of **Azido-PEG6-CH₂COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

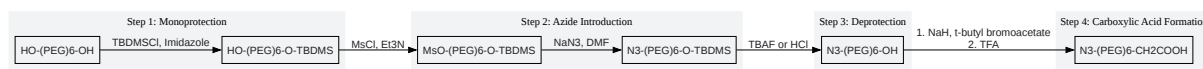
Azido-PEG6-CH₂COOH is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a carboxylic acid functional group, separated by a six-unit PEG spacer. This structure imparts aqueous solubility and allows for orthogonal conjugation strategies.^{[1][2]} The azide functionality enables highly specific "click chemistry" reactions with alkynes, while the carboxylic acid can form stable amide bonds with primary amines.^[1]

Property	Data	Reference(s)
Molecular Formula	C15H29N3O8	[3]
Molecular Weight	379.41 g/mol	[3]
CAS Number	361189-66-4	
Appearance	Colorless to light yellow liquid or solid	
Purity	Typically ≥95%	
Solubility	Soluble in Water, DMSO, DCM, DMF	
Storage Conditions	Store at -20°C, keep in dry and avoid sunlight.	

Synthesis of Azido-PEG6-CH₂COOH

The synthesis of **Azido-PEG6-CH₂COOH** involves a multi-step process starting from a commercially available PEG diol. The general strategy involves the sequential modification of the two terminal hydroxyl groups to introduce the azide and carboxylic acid functionalities. While a single, unified protocol is not readily available in the literature, the synthesis can be achieved by combining established methods for PEG modification.

A plausible synthetic route is outlined below, involving the protection of one hydroxyl group, modification of the other to an azide, deprotection, and subsequent conversion of the revealed hydroxyl group to a carboxylic acid.



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Caption: Proposed synthesis pathway for **Azido-PEG6-CH₂COOH**.

Experimental Protocols

Step 1 & 2: Synthesis of α -azido- ω -hydroxy-PEG6 (General Procedure)

This protocol is adapted from established methods for the mono-functionalization of PEGs.

- **Mesylation:** Dissolve hexaethylene glycol in dichloromethane (DCM). Add triethylamine (Et₃N) and cool the mixture to 0°C. Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction overnight at room temperature. Wash the organic layer with saturated NH₄Cl solution and water, then dry over sodium sulfate. The solvent is removed under reduced pressure to yield the mesylated intermediate.
- **Azidation:** Dissolve the mesylated PEG in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture and stir for several hours. After cooling, the solvent is removed, and the residue is taken up in DCM. The organic layer is washed with water, dried, and concentrated to give the α -azido- ω -hydroxy-PEG6. The product should be purified by column chromatography.

Step 3: Synthesis of **Azido-PEG6-CH₂COOH** from Azido-PEG6-OH

This procedure is based on the Williamson ether synthesis followed by acid-catalyzed deprotection.

- **Alkylation:** To a solution of α -azido- ω -hydroxy-PEG6 in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0°C and stir for 30 minutes. Add a solution of t-butyl bromoacetate in THF dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated.
- **Deprotection:** Dissolve the t-butyl ester intermediate in DCM and add trifluoroacetic acid (TFA). Stir the solution at room temperature for a few hours. The solvent and excess TFA are removed under reduced pressure to yield the final product, **Azido-PEG6-CH₂COOH**. Purification can be achieved by preparative HPLC.

Applications in Research and Drug Development

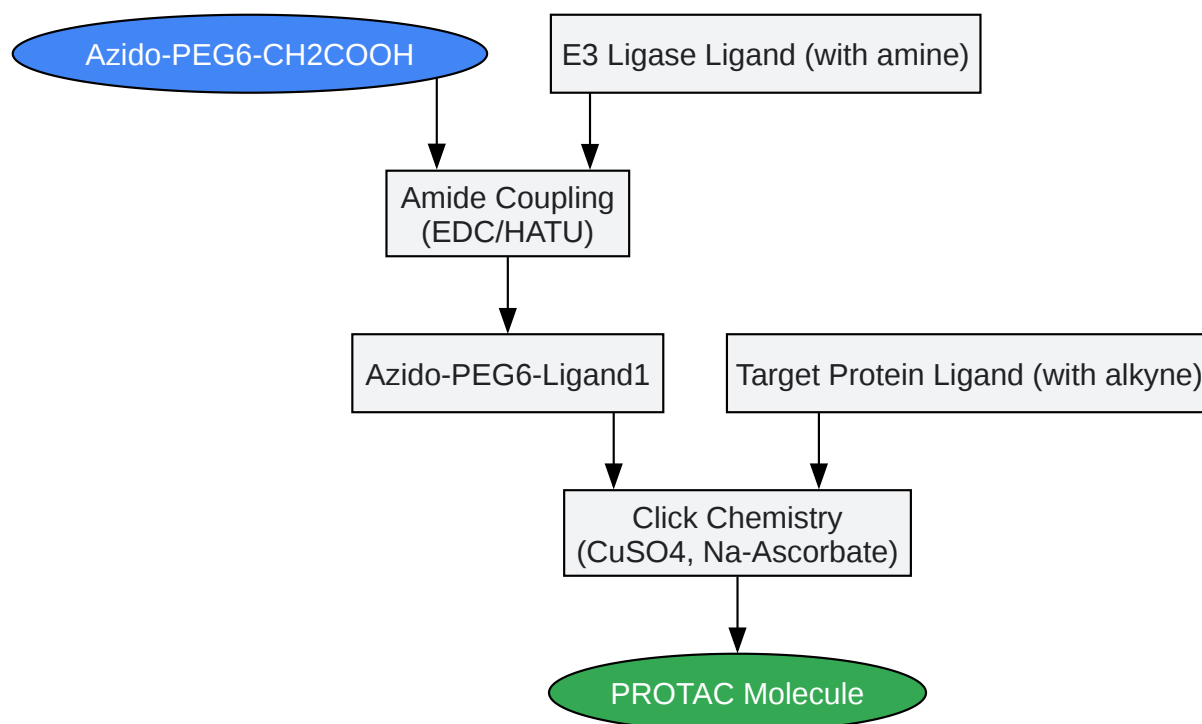
Azido-PEG6-CH₂COOH is a versatile tool in the development of complex biomolecules and targeted therapeutics.

PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The workflow for PROTAC synthesis using **Azido-PEG6-CH₂COOH** typically involves two key conjugation steps:

- **Amide Bond Formation:** The carboxylic acid moiety is activated (e.g., using HATU or EDC) and reacted with an amine-containing ligand for either the target protein or the E3 ligase.
- **Click Chemistry:** The azide group is then reacted with an alkyne-functionalized version of the other ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Caption: General workflow for PROTAC synthesis.

Bioconjugation via Click Chemistry

The azide group of **Azido-PEG6-CH₂COOH** is a key functional handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction is the CuAAC.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- Stock Solutions:
 - Azide-containing molecule (e.g., **Azido-PEG6-CH₂COOH** conjugate) in a suitable buffer or solvent.
 - Alkyne-containing molecule in a suitable buffer or solvent.
 - Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
 - Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).
 - Optional: A copper-chelating ligand such as THPTA or TBTA to improve efficiency and reduce cytotoxicity.
- Reaction Mixture:
 - In a microcentrifuge tube, combine the azide and alkyne partners.
 - Add the CuSO₄ solution (and ligand if used).
 - Initiate the reaction by adding the sodium ascorbate solution.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.

- Purification:
 - The resulting triazole-linked conjugate can be purified using standard methods like size-exclusion chromatography, affinity chromatography, or HPLC.

This versatile linker, **Azido-PEG6-CH₂COOH**, offers researchers a powerful tool for the construction of complex bioconjugates and innovative therapeutic agents. Its well-defined structure and dual reactivity provide a reliable platform for advancing drug discovery and development.

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